1,4-Dideoxy-1,4-epithio-d-arabinitol

Description

Definition and Structural Classification within Thiosugars

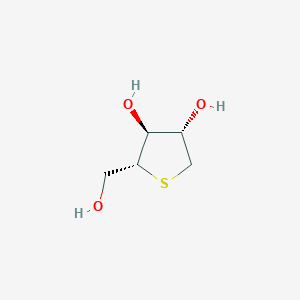

Thiosugars are a class of carbohydrate derivatives in which one or more oxygen atoms of the parent sugar have been replaced by a sulfur atom. ebi.ac.ukwiktionary.org This substitution can occur at a hydroxyl group or, more significantly, by replacing the endocyclic (ring) oxygen. mdpi.comonline-medical-dictionary.org 1,4-Dideoxy-1,4-epithio-D-arabinitol is classified as a thiosugar where the ring oxygen of the furanose form of arabinitol is substituted with a sulfur atom, forming a thiolane (tetrahydrothiophene) ring.

The isosteric replacement of oxygen with sulfur induces notable changes in the molecule's physicochemical properties. mdpi.com Due to the larger atomic radius of sulfur, C-S bonds are longer than C-O bonds, and the endocyclic C–S–C bond angle is more acute than that of a cyclic ether. encyclopedia.pub These structural alterations affect the molecule's conformation, flexibility, and electronic properties. nih.gov The sulfide (B99878) functional group is less electronegative and more polarizable than the ether moiety in its oxygen-containing counterpart. nih.gov Thiosugars with sulfur in the ring are often more stable towards chemical and enzymatic hydrolysis compared to their oxygen analogues. encyclopedia.pubuniversiteitleiden.nl

Table 1: Chemical Properties of this compound and Related Compounds Data for the specific target compound is limited; properties of derivatives are included for context.

| Property | Value/Information | Source |

| Compound Name | This compound | |

| Related Compound 1 | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | guidechem.com |

| CAS Number (Related 1) | 187590-77-8 | guidechem.com |

| Related Compound 2 | D-Arabinitol, 1,4-dideoxy-1,4-epithio-5-O-(phenylmethyl)-, diacetate | guidechem.com |

| CAS Number (Related 2) | 718621-16-0 | guidechem.com |

Overview of Polyhydroxylated Sugar Mimics as Enzyme Inhibitors

Polyhydroxylated sugar mimics are compounds that structurally resemble monosaccharides or oligosaccharides but have a non-carbohydrate core, often containing a nitrogen or sulfur atom in place of the ring oxygen. nih.gov This structural mimicry allows them to be recognized by the active sites of carbohydrate-processing enzymes, such as glycosidases. nih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in numerous biological processes. nih.gov

By binding to the enzyme's active site, these mimics can act as competitive inhibitors. nih.gov The affinity of the inhibitor for the enzyme is determined by how well its structure and the stereochemistry of its hydroxyl groups align with the binding site's requirements. nih.gov Polyhydroxylated alkaloids, particularly iminosugars (where nitrogen replaces the ring oxygen), are a well-studied class of potent and selective glycosidase inhibitors. nih.govumt.edu.my Thiosugars, like this compound, function on the same principle and are also recognized as glycosidase inhibitors. encyclopedia.pub The interaction is often attributed to hydrophobic interactions between the sulfur-containing carbohydrate and the enzyme. encyclopedia.pub

Table 2: Comparison of Thiosugars and Iminosugars as Sugar Mimics

| Feature | Thiosugars | Iminosugars (Polyhydroxylated Alkaloids) |

| Heteroatom | Sulfur (S) | Nitrogen (N) |

| Typical Ring Structure | Thiolane or Thiane | Pyrrolidine (B122466), Piperidine, or Indolizidine nih.gov |

| Inhibitory Target | Glycosidases encyclopedia.pub | Glycosidases nih.govumt.edu.my |

| Key Property | Increased hydrolytic stability universiteitleiden.nl | Potent and often highly selective inhibition nih.gov |

| Natural Occurrence | Found in nature (e.g., Salacinol (B1681389), Kotalanol) mdpi.comnih.gov | Widely found in plants and microorganisms nih.govresearchgate.net |

Significance of this compound as a Research Probe in Chemical Biology

While direct research on the biological activity of this compound is not extensively documented in the provided search results, its significance can be inferred from studies of its nitrogen-containing analogue, 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB). DAB is a potent inhibitor of several enzymes, including α-glucosidases and glycogen (B147801) phosphorylase (GP). rsc.org

DAB has been widely used as a chemical probe to investigate the roles of these enzymes in various biological contexts. nih.gov For instance, it has been employed to study glycogen metabolism in the brain and to explore its effects on carbohydrate and lipid metabolism. nih.govcaymanchem.com The ability of DAB and its derivatives to selectively inhibit key enzymes of glycogen metabolism presents a potential approach for studying disorders related to glycogen storage. rsc.org

As a close structural analogue, this compound is a compound of great interest for similar applications in chemical biology. universiteitleiden.nl The substitution of nitrogen with sulfur is expected to alter its inhibitory profile and metabolic stability. encyclopedia.pubnih.gov Thiosugars often exhibit enhanced stability against enzymatic degradation, which could make them valuable tools for long-term studies of enzyme inhibition in cellular or in vivo systems. encyclopedia.pub Therefore, this compound represents a promising research probe for exploring the structure and function of glycosidases and other carbohydrate-binding proteins, offering a complementary tool to the more extensively studied iminosugars. eurekaselect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S)-2-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVSFIRYIVAVKW-WDCZJNDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Stereocontrolled Synthesis of 1,4-Dideoxy-1,4-epithio-D-arabinitol

The precise arrangement of stereocenters in this compound is critical for its biological function. Consequently, stereocontrolled synthesis is paramount.

Routes Utilizing Monosaccharide Chirons (e.g., D-Xylose)

A prominent strategy for the stereocontrolled synthesis of this compound and its enantiomer involves the use of readily available monosaccharides as chiral starting materials, or "chirons." D-xylose, in particular, has proven to be a versatile precursor.

One synthetic route commences with the conversion of D-xylose into methyl 2,3,5-tri-O-benzyl-D-xylofuranoside. nih.gov This intermediate is then transformed into the corresponding xylitol (B92547) derivative. nih.gov Subsequent treatment with methanesulfonyl chloride followed by reaction with sodium sulfide (B99878) yields the key intermediate, 1,4-anhydro-L-4-thioarabitol. nih.gov This approach leverages the inherent chirality of D-xylose to establish the desired stereochemistry in the final thiosugar product.

Similarly, the synthesis of the iminosugar analogue, 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1), has been achieved from D-xylose. researchgate.netbohrium.com This process involves reductive amination at the C-1 position of a suitably protected D-xylose derivative, followed by intramolecular cyclization to form the pyrrolidine (B122466) ring. bohrium.com While not a direct synthesis of the epithio- compound, these methods highlight the utility of D-xylose as a chiron for accessing related five-membered ring structures with arabinitol stereochemistry.

Derivation of Thiosugar Moieties for Complex Analogues

The thiosugar core of this compound serves as a fundamental building block for the synthesis of more complex and potentially more potent analogues. nih.goveurekaselect.com These synthetic endeavors often focus on creating S-linked pseudo-disaccharides and other elaborate structures. nih.gov

A common challenge in these syntheses is achieving high diastereoselectivity during the alkylation of the sulfur atom. nih.gov To address this, researchers have explored various strategies. For instance, the alkylation of O-protected thiosugars with epoxides in hexafluoroisopropanol (HFIP) has been shown to significantly improve the diastereomeric ratio compared to conventional methods. nih.gov

Furthermore, the development of methods for aqueous S-glycosylation using unprotected thiol-containing sugar analogues represents a significant advancement. nih.gov This approach takes advantage of the higher nucleophilicity of the thiol group compared to hydroxyl groups, allowing for site-selective glycosylation without the need for protecting groups. nih.gov Such methodologies streamline the synthesis of thio-oligosaccharides and other complex glycoconjugates. nih.gov

Synthesis of Analogues and Derivatives of this compound

The modification of the core structure of this compound has led to the development of a wide array of analogues with diverse biological activities.

Preparation of Sulfonium (B1226848) Salt Analogues (e.g., Salacinol-related compounds)

A significant class of analogues is the sulfonium salts, exemplified by the natural product salacinol (B1681389). rsc.orgtandfonline.com The synthesis of these compounds typically involves the reaction of a protected 1,4-anhydro-4-thio-D-arabinitol derivative with a suitable electrophile. acs.org For instance, the reaction of 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol with cyclic sulfate (B86663) derivatives of various monosaccharides leads to the formation of novel sulfonium sulfate derivatives. acs.org

The unique zwitterionic structure of salacinol, comprising a thiosugar sulfonium cation and a sulfate anion, has inspired the synthesis of numerous related compounds. rsc.org These synthetic efforts have not only provided access to these complex natural products but have also enabled detailed structure-activity relationship studies.

Design and Synthesis of De-O-sulfonated Analogs

To investigate the role of the sulfate group in the biological activity of salacinol and its analogues, de-O-sulfonated derivatives have been designed and synthesized. tandfonline.comnih.gov These analogues retain the core sulfonium ion structure but lack the sulfate moiety in the side chain. nih.gov

Studies on these de-O-sulfonated compounds have revealed that the O-sulfonate anion is not essential for potent inhibitory activity against certain enzymes. nih.gov This finding has significant implications for the design of new inhibitors, as it suggests that the sulfate group can be replaced with other functionalities without compromising activity.

Approaches to Enantiomeric Forms (e.g., L-thiosugar moiety)

The synthesis of the enantiomeric forms of this compound and its analogues is of great interest for understanding the stereochemical requirements of their biological targets. tandfonline.com The L-thiosugar moiety, 1,4-dideoxy-1,4-epithio-L-arabinitol, has been incorporated into salacinol analogues. nih.gov

The synthesis of these L-enantiomers often starts from a D-monosaccharide, such as D-xylose, and involves key stereochemical inversions. nih.gov For example, the conversion of methyl 2,3,5-tri-O-benzyl-D-xylofuranoside to 1,4-anhydro-L-4-thioarabitol is a key step in accessing the L-thiosugar series. nih.gov Comparative biological evaluation of these enantiomers provides valuable insights into the enantioselectivity of their enzymatic targets. nih.gov

Interactive Data Tables

Table 1: Key Intermediates in the Synthesis of this compound and its Analogues

| Compound Name | Starting Material | Key Transformation | Reference |

| 1,4-anhydro-L-4-thioarabitol | D-xylose | Mesylation and reaction with Na2S | nih.gov |

| 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1) | D-xylose | Reductive amination and intramolecular cyclization | researchgate.netbohrium.com |

| 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol | D-arabinitol | Protection and cyclization | acs.org |

Table 2: Comparison of Synthetic Approaches for Analogues

| Analogue Type | Synthetic Strategy | Key Feature | Reference |

| Sulfonium Salt Analogues | Reaction of a thiosugar with an electrophile | Formation of a sulfonium ion | rsc.orgacs.org |

| De-O-sulfonated Analogs | Modification of the side chain | Removal of the sulfate group | tandfonline.comnih.gov |

| Enantiomeric Forms (L-thiosugar) | Synthesis from a D-sugar with stereoinversion | Access to the L-enantiomer | nih.govnih.gov |

Broader Synthetic Strategies for Related Iminosugars (e.g., 1,4-Dideoxy-1,4-imino-D-arabinitol)

The synthesis of iminosugars, such as 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (often abbreviated as D-AB1), is a field of significant interest due to their potential as enzyme inhibitors. koreascience.krnih.gov These compounds are analogues of sugars where a nitrogen atom replaces the endocyclic oxygen. thieme-connect.com The strategic construction of these molecules often involves intricate and elegant synthetic routes.

Divergent and Chemo-enzymatic Synthetic Routes

Chemo-enzymatic strategies leverage the high selectivity of enzymes for key transformations. One such method involves a fructose-1,6-diphosphate (B8644906) aldolase-catalyzed condensation, followed by catalytic intramolecular reductive amination to produce a range of iminosugars, including 1,4-dideoxy-1,4-imino-D-arabinitol. researchgate.net Microbial biotransformations using various fungi and bacteria also offer a powerful tool for creating new derivatives of saturated nitrogen-containing heterocycles with high chemo-, regio-, and enantioselectivity. researchgate.net

Key Reactions in Pyrrolidine Synthesis (e.g., Intramolecular Stereospecific Substitution, Asymmetric Cycloaddition)

The construction of the core pyrrolidine ring is a critical aspect of iminosugar synthesis. Several key reactions are employed to achieve this with high stereocontrol.

Intramolecular Stereospecific Substitution: A concise and environmentally friendly total synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride has been reported starting from D-xylose. thieme-connect.comthieme-connect.com The key step in this synthesis is a phosphinic acid-catalyzed intramolecular stereospecific substitution of a hydroxyl group by an amine, which proceeds without prior derivatization of the alcohol and produces water as the only byproduct. thieme-connect.comthieme-connect.com This method provides a novel and benign route to these biologically active iminosugar derivatives. thieme-connect.com

Asymmetric Cycloaddition: Asymmetric [3+2] cycloaddition reactions are powerful methods for constructing enantioenriched pyrrolidines with control over multiple stereocenters. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides is a versatile approach for synthesizing the pyrrolidine ring. researchgate.net These ylides can be generated reductively from tertiary amides and lactams using catalysts like Vaska's complex ([IrCl(CO)(PPh3)2]) under mild conditions. nih.govunife.itacs.org The subsequent reaction with electron-deficient alkenes provides access to a wide range of highly substituted and structurally complex pyrrolidine architectures. nih.govacs.org This method has been shown to be effective for both inter- and intramolecular cycloadditions, leading to polycyclic amine products. nih.govacs.org

Another approach involves the use of glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition to generate azomethine ylides, providing an efficient route to pyrrolidine-containing polycyclic compounds. mdpi.com Silver-catalyzed asymmetric [3+2] cycloaddition of imino esters has also been employed to produce highly functionalized pyrrolidines. researchgate.net

Table 1: Key Synthetic Reactions for Pyrrolidine Ring Formation

| Reaction Type | Description | Starting Material Example | Catalyst/Reagent Example | Product |

| Intramolecular Stereospecific Substitution | An amine displaces a hydroxyl group within the same molecule to form the pyrrolidine ring. thieme-connect.comthieme-connect.com | Amino alcohol derived from D-xylose thieme-connect.com | Phosphinic acid thieme-connect.com | 1,4-Dideoxy-1,4-imino-L-arabinitol thieme-connect.com |

| Asymmetric [3+2] Cycloaddition | An azomethine ylide reacts with an alkene (dipolarophile) to form a five-membered pyrrolidine ring. researchgate.netnih.gov | Tertiary amide and a conjugated alkene nih.gov | Vaska's complex [IrCl(CO)(PPh3)2] nih.govacs.org | Highly substituted pyrrolidine nih.gov |

| One-pot Cyclisation | Multiple deprotection steps and intramolecular cyclization occur in a single reaction vessel. rsc.org | Multi-protected amino alcohol rsc.org | Iodine in methanol (B129727) rsc.org | 1,4-Dideoxy-1,4-imino-D-arabinitol rsc.org |

Introduction of Diverse Functional Groups (e.g., Aminomethyl, Hydrazide Imide)

To explore structure-activity relationships and develop more potent or selective enzyme inhibitors, diverse functional groups can be introduced onto the pyrrolidine iminosugar scaffold.

Hydrazide Imide Moiety: Analogues of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) bearing a hydrazide imide moiety have been synthesized. acs.org These compounds have shown potent and selective inhibition of α-mannosidase. acs.org The synthesis involves creating a hydrazinyl-substituted precursor from a protected arabinonitrile derivative. acs.org Reductive amination with benzaldehyde, followed by cyclization and deprotection steps, yields the final hydrazide imide-functionalized pyrrolidines. acs.org

Aminomethyl and Other Groups: The functionalization of the pyrrolidine ring can also be achieved through various other chemical transformations. For example, multivalent iminosugars have been created by linking multiple pyrrolidine units together using classical amide coupling reactions. nih.gov This involves reacting an N- and O-protected carboxylic acid derivative of the iminosugar with a multivalent amine scaffold. nih.gov Other strategies include introducing functional groups like azides, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the iminosugar to larger scaffolds. nih.gov

Table 2: Functionalization of Pyrrolidine Iminosugars

| Functional Group | Synthetic Strategy | Precursor Compound | Key Reagents | Resulting Compound |

| Hydrazide Imide | Reductive amination and cyclization acs.org | 2,3,5-Tri-O-benzyl-4-(2-tert-butoxycarbonyl)hydrazinyl-4-deoxy-d-arabinonitrile acs.org | Benzaldehyde, Na(OAc)3BH acs.org | DAB analogue with a hydrazide imide moiety acs.org |

| Aminomethyl (Multivalent) | Amide coupling reaction nih.gov | O- and N-protected carboxylic acid of an iminosugar nih.gov | m-Xylylenediamine, PyBOP, DIPEA nih.gov | Divalent pyrrolidine iminosugar nih.gov |

| Azide | Reduction, acylation, and reductive amination nih.gov | Cyanide-containing pyrrolidine derivative nih.gov | 6-Azidohexanal, NaBH3CN nih.gov | Azido-functionalized pyrrolidine for click chemistry nih.gov |

Enzymatic Inhibition Profile and Mechanistic Studies

General Glycosidase Inhibitory Spectrum of 1,4-Dideoxy-1,4-epithio-D-arabinitol

Inhibition of Enzymes Involved in Carbohydrate Metabolism

A review of published scientific literature did not yield specific data on the general glycosidase inhibitory spectrum of this compound or its specific effects on enzymes involved in carbohydrate metabolism.

Interactions with Intestinal Alpha-Glucosidases (Maltase, Sucrase, Isomaltase)

Specific research findings detailing the interactions of this compound with the intestinal alpha-glucosidases—maltase, sucrase, and isomaltase—were not available in the searched literature. Intestinal alpha-glucosidases are critical for breaking down complex carbohydrates into absorbable simple sugars. qub.ac.ukmdpi.com

Inhibition Characteristics of Related Iminosugars (e.g., 1,4-Dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB))

The iminosugar analogue, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), is a well-characterized enzyme inhibitor, particularly of key enzymes in glycogen (B147801) metabolism. rsc.orgnih.gov It is a naturally occurring pyrrolidine (B122466) alkaloid that acts as an inhibitor of glycogen phosphorylase and various α-glucosidases.

Glycogen Phosphorylase Inhibition

1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is recognized as a potent inhibitor of glycogen phosphorylase (GP), a crucial enzyme that catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen to glucose-1-phosphate. rsc.orgnih.gov The inhibitory effect of DAB has been observed across different tissues and enzyme forms.

In studies with primary cultured rat hepatocytes, DAB inhibited both basal and glucagon-stimulated glycogenolysis, demonstrating its effectiveness in a cellular context. The primary mechanism for this is the direct inhibition of glycogen phosphorylase. Research on homogenates of brain tissue and astrocytes found IC50 values (the concentration of an inhibitor where the response is reduced by half) in the nanomolar range, highlighting its high potency. nih.gov The mechanism of inhibition has been a subject of some discussion, with findings suggesting it may act as an allosteric, uncompetitive, or non-competitive inhibitor depending on the specific conditions and substrates.

Below is a table summarizing the reported inhibitory concentrations (IC50) of DAB on glycogen phosphorylase from various biological sources.

| Enzyme Source | Inhibitory Concentration (IC50) | Reference |

| Rat Muscle Glycogen Phosphorylase | 0.93 ± 0.01 µM | rsc.org |

| Isolated Liver Cells (Glycogenolysis) | 1.0 µM | nih.gov |

| Rat Hepatocytes (Basal Glycogenolysis) | 1.0 ± 0.3 µM | researchgate.net |

| Cerebral Cortex Homogenates | 463 nM | nih.gov |

| Cerebellum Homogenates | 383 nM | nih.gov |

| Brain Tissue & Astrocyte Homogenates | ~400 nM | nih.gov |

This table is interactive. Click on the headers to sort.

Glycogen Synthase Activity Modulation

The effect of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) on glycogen synthase (GS), the key enzyme for glycogen synthesis, appears to be more complex and context-dependent. Some studies characterize DAB as an inhibitor of glycogen synthase activity in liver preparations. nih.gov However, research on primary cultured rat hepatocytes found no direct effects of DAB on glycogen synthesis under the tested conditions. researchgate.net

Further studies on E. coli glycogen synthase (EcGS) showed that while DAB itself was not the most potent inhibitor, some of its derivatives displayed considerable inhibition. rsc.org The inhibitory potential of these derivatives against Leloir-type enzymes, which use sugar nucleotides as donors, was significantly enhanced (by over three orders of magnitude) in the presence of nucleotides like ADP. rsc.orgnih.gov This suggests that the modulatory effect of DAB and its analogues on glycogen synthase can be influenced by the presence of other molecules in the cellular environment.

Amylo-1,6-glucosidase (De-branching Enzyme) Inhibition

Amylo-α-1,6-glucosidase is one of two activities of the glycogen debranching enzyme, which is essential for the complete breakdown of glycogen. researchgate.net This enzyme specifically hydrolyzes the α(1→6) glycosidic bonds at the branch points of glycogen. Research conducted on primary rat hepatocytes has indicated that while the primary target of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is glycogen phosphorylase, inhibition of the debranching enzyme may occur at higher concentrations of the inhibitor. researchgate.net

Molecular Mechanisms of Enzyme-Sugar Mimic Interaction

Glycosidase inhibitors often function by mimicking the structure and/or charge of the substrate at the transition state of the enzymatic reaction. nih.gov Enzymes have evolved to bind this transient, high-energy state with extremely high affinity, and inhibitors designed as stable mimics can harness this binding energy to become potent and specific. nih.gov

Analogues of salacinol (B1681389), synthesized using this compound, are believed to act as transition state mimics. researchgate.net Crystallographic studies show that these glycomimetics, by virtue of their permanent positive charge, can simulate the oxacarbenium-ion nature of the glycosidic cleavage transition state. researchgate.net The thiosugar core of this compound is fundamental to this mimicry. In related iminosugars, the nitrogen atom can be protonated at physiological pH, which allows it to resemble the positive charge of the transition state and establish critical interactions with catalytic residues in the enzyme's active site. nih.gov

The crystal structure of Drosophila melanogaster Golgi α-mannosidase II (dGMII) complexed with inhibitors reveals a detailed picture of active site interactions. researchgate.netnih.gov The active site contains a crucial zinc ion that is intricately involved in both substrate specificity and the catalytic mechanism. researchgate.netnih.gov

X-ray crystallography of salacinol analogues, which contain the this compound moiety, bound to Golgi α-mannosidase II highlights the importance of octahedral coordination to this active site zinc atom for effective inhibition. researchgate.net These inhibitors form critical interactions with active site carboxylate residues, such as aspartate. nih.gov The binding mechanism is highly dependent on the specific structure of the inhibitor, which can influence its orientation and electronic properties within the active site. nih.gov Even a small shift in the position of the inhibitor's core ring can lead to a large change in binding affinity due to the complex network of interactions with the zinc ion and surrounding amino acid residues. nih.gov

The influence of nucleotides such as adenosine (B11128) diphosphate (B83284) (ADP) or uridine (B1682114) diphosphate (UDP) on the inhibitory potency of this compound or its derivatives against alpha-mannosidase has not been documented in the reviewed scientific literature.

However, studies on the related iminosugar, 1,4-dideoxy-1,4-imino-d-arabinitol (DAB), have shown that for certain enzymes, the presence of nucleotides can have a dramatic effect. For Leloir-type enzymes like E. coli glycogen synthase and sucrose (B13894) synthase, which use sugar nucleotides as substrates, the inhibitory potency of DAB derivatives was synergistically enhanced by more than three orders of magnitude in the presence of ADP and UDP, respectively. rsc.org This suggests a cooperative binding mechanism where the presence of the nucleotide stabilizes the inhibitor in the active site. It remains to be determined if a similar phenomenon occurs with alpha-mannosidases and inhibitors derived from the this compound scaffold.

Structure Activity Relationship Sar Investigations

Core Structural Requirements for Inhibitory Activity

The fundamental framework of 1,4-Dideoxy-1,4-epithio-D-arabinitol is critical to its inhibitory properties. The thiolane ring, the stereochemical configuration, and the integrity of the core structure are all indispensable for effective enzyme interaction.

The five-membered thiolane (thiosugar) ring is a cornerstone of the molecule's inhibitory activity. Research comparing thiosugar-containing inhibitors with their nitrogen-containing (azasugar) counterparts highlights the essential nature of this cyclic sulfide (B99878). For instance, in a study of the potent α-glucosidase inhibitor salacinol (B1681389), which also contains a thiosugar ring, synthesized analogues where the ring was cleaved or truncated were found to be biologically inactive. nih.gov This finding was in stark contrast to previous studies on the azasugar 1-deoxynojirimycin, where ring-cleaved versions retained significant inhibitory activity. nih.gov This suggests that for thiosugar-based inhibitors like this compound, the constrained conformation provided by the intact thiolane ring is crucial for positioning the molecule correctly within the narrow active site of the target enzyme. nih.gov

Table 1: Comparative Inhibitory Activity of Cyclic vs. Acyclic Analogues

This table summarizes findings on the importance of the cyclic structure for inhibitory activity in thiosugars versus azasugars, based on data from a study on salacinol and 1-deoxynojirimycin. nih.gov

| Compound Class | Parent Compound | Biological Activity of Parent | Acyclic (Ring-Cleaved) Analogue | Biological Activity of Analogue |

| Thiosugar | Salacinol | Potent α-glucosidase inhibitor | Synthesized | Inactive |

| Azasugar | 1-Deoxynojirimycin | Potent α-glucosidase inhibitor | Synthesized | Active (Kᵢ = 4–10 μM) |

Stereochemistry—the specific three-dimensional arrangement of atoms—is a critical determinant of biological activity. nih.govnih.gov For iminosugar inhibitors, which are structurally related to this compound, the enantiomers (mirror-image isomers) often exhibit different and specific inhibitory profiles. For example, 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB) and its enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), are both specific glucosidase inhibitors, but their synthesis and enzyme targets are distinct, underscoring the importance of their stereochemical differences. rsc.orgresearchgate.netresearchgate.net The configuration of the hydroxyl groups on the ring and the hydroxymethyl side chain must mimic that of the natural substrate (a sugar) to be recognized by the enzyme. Even subtle changes in the spatial orientation of these groups can lead to a dramatic loss of inhibitory potency, as the precise fit into the enzyme's active site is disrupted. rsc.org

The intact 1,4-Anhydro-4-thio-D-arabinitol (D-ATA) core is fundamental to the molecule's function. As established in studies on related thiosugars, the integrity of this core structure is non-negotiable for inhibition. nih.gov Attempts to simplify the structure by removing parts of the ring system in the related inhibitor salacinol resulted in a complete loss of activity. nih.gov This demonstrates that the entire D-ATA scaffold acts as a single, essential recognition element for the enzyme. The constrained five-membered ring likely orients the side-chain functional groups in a conformation that is optimal for binding to the amino acid residues in the enzyme's active site. nih.gov

Impact of Functional Group Modifications on Biological Activity

While the core structure provides the necessary scaffold, the functional groups appended to it are responsible for the fine-tuning of the molecule's interaction with its target enzyme.

The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are paramount for the inhibitory activity of this compound. These groups are analogous to those found on the natural sugar substrates of glycosidase enzymes. Their primary role is to form a network of hydrogen bonds with polar residues (such as aspartic acid and glutamic acid) within the enzyme's active site. This intricate hydrogen-bonding network is a key component of the binding affinity and specificity of the inhibitor. Modifications to these groups, such as N-alkylation in the related iminosugar DAB, have been shown to alter both the potency and the specificity of inhibition. researchgate.net The presence and specific placement of these hydrophilic groups are therefore essential for the molecule to act as an effective competitive inhibitor. researchgate.netnih.gov

Replacing the sulfur atom in the thiolane ring with a nitrogen atom creates a class of compounds known as iminosugars, such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). This seemingly small change has profound implications for the structure-activity relationship. nih.gov While both classes of compounds are potent glycosidase inhibitors, their structural requirements for activity can differ significantly. nih.gov

The nitrogen atom in iminosugars is basic and can be protonated at physiological pH, acquiring a positive charge that mimics the oxocarbenium ion transition state of the glycosidic bond cleavage reaction. This charge is a key feature of their inhibitory mechanism. Sulfur is less basic, but in some thiosugar inhibitors like salacinol, it exists as a sulfonium (B1226848) ion, which provides the necessary positive charge. nih.gov Furthermore, SAR studies have revealed that the intact cyclic structure is absolutely essential for thiosugars, whereas some acyclic azasugar analogues can still inhibit their target enzymes. nih.gov This indicates that the nature of the heteroatom influences not only the electronic properties of the inhibitor but also the conformational requirements for binding to the enzyme.

Consequences of Enantiomerization and Epimerization

There is no specific information available in the surveyed literature regarding the consequences of enantiomerization and epimerization on the biological activity of This compound .

In the analogous iminosugar series, the stereochemistry of the molecule is critical for its inhibitory activity. Studies on 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) and its L-enantiomer, known as LAB, demonstrate that chirality profoundly affects inhibitory potency and selectivity against different glycosidases. nih.govrsc.orgacademie-sciences.fr For instance, while DAB is a known potent inhibitor of glycogen (B147801) phosphorylase and various α-glucosidases, its enantiomer LAB also shows potent but distinct and highly specific inhibition profiles. nih.govacademie-sciences.frox.ac.uk This highlights that the precise spatial arrangement of the hydroxyl groups and the heteroatom in the ring is a key determinant for enzyme binding. Such stereochemical sensitivity is a common feature among glycosidase inhibitors, and similar investigations would be essential to understand the SAR of this compound and its stereoisomers.

Evaluation of Side-Chain Substitutions and Derivatizations

Specific studies evaluating side-chain substitutions and derivatizations for This compound were not found in the available literature.

The strategy of modifying the core structure of a lead compound with various side chains is fundamental to SAR studies. nih.gov For related iminosugars like DAB, numerous derivatives have been synthesized to explore how different substituents affect inhibitory potential and selectivity. nih.govrsc.org Similarly, for other thiosugar inhibitors like salacinol, SAR studies have focused on modifying side chains to understand the key interactions with the target enzyme. rsc.org These studies have shown that the five-membered thiosugar ring itself can be essential for activity, with acyclic analogs failing to show inhibition. rsc.org Derivatization of the hydroxymethyl side chain or other positions on the this compound ring would be a logical step to probe the binding pocket of target enzymes and potentially develop more potent or selective inhibitors.

Computational and Spectroscopic Approaches in SAR Elucidation

Molecular Docking and Dynamics Simulations for Binding Prediction

No molecular docking or molecular dynamics simulation studies specifically targeting This compound were identified in the search results.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action. nih.govresearchgate.net For related classes of inhibitors, molecular modeling has been used to understand the differences in inhibitory potencies. nih.gov Such simulations for this compound would be invaluable for visualizing its interaction with the amino acid residues in the active site of a target glycosidase, predicting key hydrogen bonds and hydrophobic interactions, and explaining experimental SAR data.

Quantum Chemical Calculations for Mechanistic Insights into Dissociation Processes

There is a lack of specific quantum chemical calculations in the literature concerning the mechanistic insights into the dissociation processes of This compound .

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for studying the electronic structure, reactivity, and thermodynamic properties of molecules. mdpi.comatlantis-press.com These methods can be used to calculate parameters like orbital energies (HOMO, LUMO), electrostatic potential maps, and the energetics of protonation/deprotonation (pKa values), which are crucial for understanding how an inhibitor interacts with an enzyme at an electronic level. nih.govresearchgate.net For thiosugars, these calculations could elucidate the role of the sulfur atom in the binding mechanism and help in the design of transition-state analog inhibitors.

Spectroscopic Analysis in Structure Elucidation and Conformational Studies

While the synthesis of various thiosugars and iminosugars has been confirmed using spectroscopic methods, specific and detailed conformational studies for This compound are not detailed in the available research.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure and determining the three-dimensional conformation of sugar analogs in solution. researchgate.net For the imino-analog DAB, NMR spectra were used to determine the relative configuration of the stereocenters. researchgate.net Transferred Nuclear Overhauser Effect (Tr-NOE) NMR experiments have been used with other thiosugars to identify which anomer in a mixture is responsible for binding to an enzyme. nih.gov A comprehensive spectroscopic analysis of this compound would be a prerequisite for any detailed SAR study to confirm its synthesis and understand its preferred conformation, which dictates how it fits into an enzyme's active site.

Advanced Research Applications and Methodologies

Utilization as Chemical Probes for Glycosidase Functionality

The core structure of 1,4-Dideoxy-1,4-epithio-d-arabinitol is integral to the synthesis of chemical probes designed to investigate the function and mechanism of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. By incorporating this thiosugar moiety into more complex molecules, researchers can create potent and selective inhibitors that help elucidate the structure-activity relationships within enzyme active sites.

A notable application is in the synthesis of analogs of salacinol (B1681389), a naturally occurring, potent α-glucosidase inhibitor. nih.gov Derivatives of 1,4-anhydro-4-thio-d-arabinitol are used as key intermediates in these syntheses. For example, a fluorinated derivative, 2-deoxy-2-fluoro-3,5-di-O-p-methoxybenzyl-1,4-anhydro-4-thio-d-arabinitol, was synthesized and coupled with another sugar derivative to create a novel salacinol analog. nih.gov This synthesized probe, 2-deoxy-2-fluorosalacinol, demonstrated significant inhibitory activity against recombinant human maltase glucoamylase (MGA), a key intestinal enzyme involved in glucose metabolism. nih.gov The study of such probes provides a deeper understanding of the optimal stereochemistry and molecular interactions required for high-affinity binding to the enzyme's catalytic domain. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| 2-Deoxy-2-fluorosalacinol | Recombinant Human Maltase Glucoamylase (MGA) | 6 ± 1 µM | nih.gov |

Building Blocks in Synthetic Carbohydrate Chemistry (Glycochemistry)

Thiosugars, including this compound, are valuable building blocks in synthetic carbohydrate chemistry. mdpi.comeurekaselect.com The replacement of an oxygen atom with sulfur results in a glycosidic linkage (a thioether bond) that is more stable and resistant to enzymatic cleavage compared to the natural O-glycosidic bond. researchgate.net This stability makes thiosugars and their derivatives (thioglycosides) crucial precursors and intermediates in the synthesis of complex carbohydrates, glycoconjugates, and glycomimetics. researchgate.netiiserpune.ac.in

The utility of the 1,4-anhydro-4-thio-d-arabinitol scaffold as a synthetic building block is demonstrated in its role as a nucleophile in coupling reactions. In the synthesis of salacinol analogs, the sulfur atom of the protected thiosugar derivative attacks an electrophilic partner, such as a cyclic sulfate (B86663), to form a new carbon-sulfur bond. nih.gov This key step constructs the core structure of the larger, biologically active molecule. The versatility of thiosugars as glycosyl donors and acceptors in thioglycosylation reactions has expanded the toolkit available to chemists for assembling complex glycostructures for biological studies and therapeutic development. iiserpune.ac.in

Precursors for Nucleoside Analogs in Nucleic Acid Research

The this compound framework is a key precursor for the synthesis of 4'-thionucleoside analogs, a class of compounds with significant potential in antiviral and anticancer research. nih.govresearchgate.net In these molecules, the furanose ring oxygen (at the 4' position) of a natural nucleoside is replaced by a sulfur atom. This modification can alter the compound's metabolic stability, cellular uptake, and interaction with viral or cellular enzymes.

A protected derivative, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose, which is directly derived from the this compound scaffold, serves as a crucial carbohydrate precursor. nih.govacs.org This thiosugar is coupled with various purine (B94841) or pyrimidine (B1678525) bases in a key glycosylation step to generate the target 4'-thionucleoside analogs. nih.govnih.gov For instance, a series of 4'-thio-D-arabinofuranosylpurine nucleosides were prepared using this method and evaluated for anticancer activity, with some beta-anomer derivatives showing significant cytotoxicity against human cancer cell lines. nih.gov The development of efficient synthetic routes to these thiosugar precursors is critical for exploring the therapeutic potential of this class of nucleoside analogs. researchgate.netnih.gov

Development of Tools for Modulating Cellular Glycogen (B147801) Levels

The modulation of cellular glycogen levels is a key therapeutic strategy for metabolic diseases. Research in this area has heavily focused on inhibitors of glycogen phosphorylase, a primary enzyme in glycogenolysis. nih.gov However, the available scientific literature extensively documents the role of the iminosugar analog, 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), as a potent inhibitor of this enzyme. nih.govcaymanchem.comnih.gov DAB is widely used as a chemical tool to inhibit glycogenolysis in liver and brain tissue. caymanchem.com

In contrast, literature searches did not yield studies demonstrating the use of this compound for the development of tools to modulate cellular glycogen levels. While other thiosugars, such as 1-thio-beta-D-glucose, have been investigated as inhibitors of glycogen phosphorylase, this specific application has not been documented for the 1,4-epithio-d-arabinitol scaffold. nih.gov

Investigation of Stereochemical Isomers and Glycan Dissociation Mechanisms using Isotope Labeling

Stable isotope labeling is a powerful methodology in mass spectrometry-based glycomics for the quantitative analysis and structural elucidation of carbohydrates. researchgate.net By incorporating heavy isotopes (e.g., ¹³C, ¹⁵N) into glycans, researchers can differentiate and quantify complex mixtures of sugar molecules from different biological states. nih.gov This can be achieved through metabolic, enzymatic, or chemical labeling strategies. researchgate.net These techniques are fundamental for understanding glycan biosynthesis and function.

In the context of this compound, these methodologies become particularly relevant when investigating the importance of stereochemistry for biological activity. The comparison between stereochemical isomers (diastereomers), such as the D- and L-arabinitol forms of a thiosugar inhibitor, is a classic approach to map the active site of an enzyme. nih.gov For example, studies on salacinol analogues have shown that the specific stereochemistry at different carbon centers is critical for potent glycosidase inhibition. nih.gov

While specific studies detailing the isotope labeling of this compound were not identified, the established principles of isotope labeling would be applied to it and its isomers. Such studies would allow for precise tracking and quantification in biological systems, helping to dissect their mechanisms of action and their interactions with target enzymes, as well as to clarify glycan dissociation pathways in tandem mass spectrometry experiments.

Q & A

Q. What are the primary mechanisms by which 1,4-Dideoxy-1,4-epithio-d-arabinitol exerts its antitumor effects?

The compound inhibits DNA synthesis by acting as a purine nucleoside analog, incorporating into newly synthesized DNA strands and inducing apoptosis. This mechanism disrupts cancer cell proliferation, particularly in lymphoid malignancies. Researchers should validate this using in vitro DNA synthesis assays (e.g., radiolabeled thymidine incorporation) and apoptosis markers (e.g., caspase-3 activation) .

Q. How is this compound structurally characterized?

While direct synthesis routes for the epithio variant are not detailed in the provided evidence, related iminosugars (e.g., 1,4-Dideoxy-1,4-imino-d-arabinitol) are synthesized via aziridine intermediates, reductive amination, and stereoselective functionalization. For the epithio analog, thiol-ene or sulfur incorporation steps may replace nitrogen-based reactions. Characterization typically employs NMR, X-ray crystallography, and LC-MS to confirm stereochemistry and purity .

Q. What enzymatic targets are associated with this compound?

Unlike its imino counterpart (a glycogen phosphorylase inhibitor), the epithio derivative targets DNA synthesis pathways. Researchers should screen for activity against DNA polymerases, telomerase, or nucleotide-metabolizing enzymes using in vitro enzymatic assays (e.g., polymerase inhibition kinetics or telomerase activity via TRAP assays) .

Advanced Research Questions

Q. What experimental challenges arise when assessing the in vivo efficacy of this compound?

Tissue permeability and bioavailability are critical hurdles. For example, related iminosugars require high concentrations (300–1000 μM) and pre-incubation (1–3 hours) to achieve intracellular efficacy, likely due to limited membrane permeability. To address this, researchers should optimize dosing regimens, use prodrug strategies, or employ drug delivery systems (e.g., liposomes) to enhance cellular uptake .

Q. How can contradictory findings regarding cellular uptake be resolved?

Discrepancies between in vitro (homogenates) and intact cell models may arise from differences in membrane transporters or metabolic stability. Researchers should compare uptake kinetics using radiolabeled compounds in cell lines versus tissue homogenates. Glucose transporter involvement can be ruled out via competitive inhibition assays (e.g., with 2-deoxyglucose) .

Q. Are there off-target effects of this compound on non-DNA metabolic pathways?

At high concentrations, structurally similar iminosugars inhibit debranching enzymes (e.g., 4-α-glucanotransferase). To evaluate off-target effects, researchers should perform broad-spectrum enzyme profiling (e.g., glycosidase panels) and assess glycogen metabolism in hepatocyte or astrocyte models .

Q. How does the sulfur atom in the epithio moiety influence binding specificity compared to imino analogs?

The sulfur atom may alter electronic properties and steric interactions with target enzymes. Computational docking studies (e.g., molecular dynamics simulations) and comparative crystallography with imino analogs can elucidate structural determinants of specificity. Synthetic analogs with varied sulfur oxidation states (e.g., sulfoxide/sulfone) should be tested for activity shifts .

Q. What in vivo models are suitable for studying the compound’s antidiabetic potential, given its structural similarity to glycogen phosphorylase inhibitors?

While the epithio variant is primarily anticancer, researchers exploring metabolic effects should use obese (e.g., ob/ob) or diabetic murine models. Hepatic glycogen levels and blood glucose can be monitored via in vivo ¹³C NMR or enzymatic assays post-treatment. Note: The imino analog reduces hyperglycemia in ob/ob mice by inhibiting glycogenolysis, but this mechanism may not apply to the epithio compound .

Methodological Considerations

- Synthesis Optimization : Adapt aziridine-based routes (e.g., Scheme 48 in ) for epithio analogs by substituting nitrogen with sulfur via thiol-ene cyclization. Purify intermediates using flash chromatography or crystallization .

- Enzymatic Assays : Use recombinant DNA polymerases or telomerase to measure IC₅₀ values. Include controls for non-specific inhibition (e.g., bovine serum albumin) .

- In Vivo Testing : For pharmacokinetic studies, employ LC-MS/MS to quantify plasma and tissue concentrations. Monitor metabolites for potential toxicoepigenetic effects .

Data Contradictions and Caveats

- Most evidence refers to 1,4-Dideoxy-1,4-imino-d-arabinitol , a glycogen phosphorylase inhibitor, whereas the epithio variant has distinct mechanisms. Researchers must avoid conflating these compounds .

- Commercial sources (e.g., ) are excluded per user guidelines; prioritize peer-reviewed journals for synthesis and activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.